molecular formula C10H11ClFNO B13612010 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol

3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol

Katalognummer: B13612010
Molekulargewicht: 215.65 g/mol
InChI-Schlüssel: ZLTYFBYPTMYMEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines. . The presence of both chloro and fluoro substituents on the benzyl group enhances the compound’s reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards specific targets . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol is unique due to its four-membered azetidine ring, which imparts significant strain and reactivity. The presence of both chloro and fluoro substituents further enhances its chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H11ClFNO

Molekulargewicht

215.65 g/mol

IUPAC-Name

3-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11ClFNO/c11-9-3-8(12)2-1-7(9)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI-Schlüssel

ZLTYFBYPTMYMEY-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)(CC2=C(C=C(C=C2)F)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.